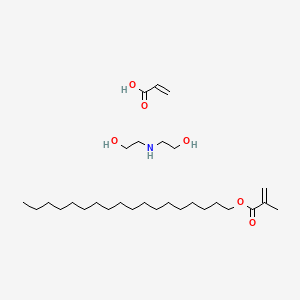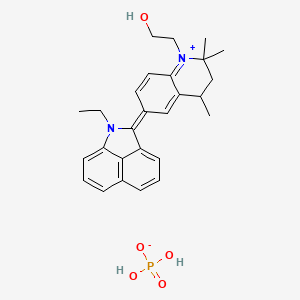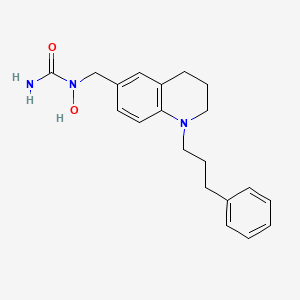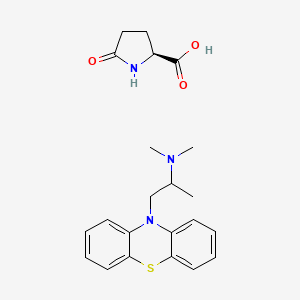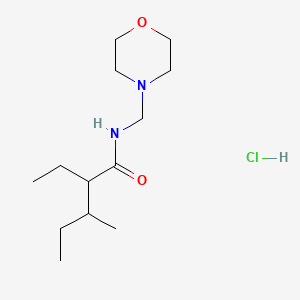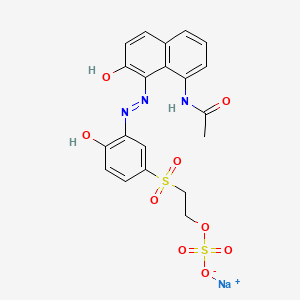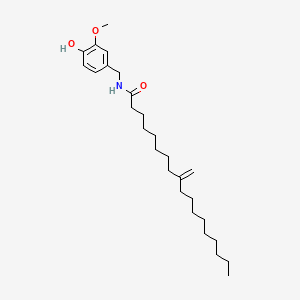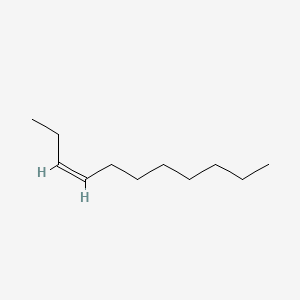
cis-3-Undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Undecene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. It is a stereoisomer of 3-undecene, specifically in the cis configuration, meaning the substituents on the double bond are on the same side. This compound has the molecular formula C₁₁H₂₂ and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-3-undecene involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the alkene. This method allows for the precise control of the stereochemistry, favoring the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of longer-chain alkenes or the selective isomerization of other undecenes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the desired isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Undecene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of undecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Undecane.
Substitution: Dibromo-undecane.
Scientific Research Applications
cis-3-Undecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its role in pheromone communication in certain insect species.
Medicine: Explored for potential use in drug synthesis and as a building block for more complex molecules.
Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-3-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized product. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing physiological processes.
Comparison with Similar Compounds
trans-3-Undecene: The trans isomer of 3-undecene, where the substituents on the double bond are on opposite sides.
3-Decene: A shorter-chain alkene with similar chemical properties.
3-Dodecene: A longer-chain alkene with similar reactivity.
Uniqueness: cis-3-Undecene is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. The cis configuration can lead to different physical properties, such as boiling point and solubility, compared to its trans counterpart.
Properties
CAS No. |
821-97-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(Z)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- |
InChI Key |
SDTYFWAQLSIEBH-ALCCZGGFSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CC |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


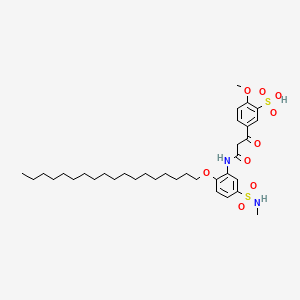
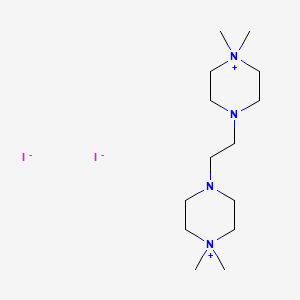


![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
